

An In-depth Technical Guide to the Mass Spectrum of Bisphenol E-¹³C₆

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Compound of Interest

Compound Name: Bisphenol E-13C6

Cat. No.: B15597423

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This technical guide provides a comprehensive overview of the mass spectrum of Bisphenol E-¹³C₆, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, quantitative data, and a visualization of the compound's fragmentation pathway.

Introduction

Bisphenol E (BPE) is a structural analogue of Bisphenol A (BPA) used in the manufacturing of polycarbonates and epoxy resins. Due to concerns over the endocrine-disrupting potential of BPA, the use of BPE and other bisphenol analogues has increased. Consequently, the need for sensitive and accurate analytical methods for their detection and quantification in various matrices is crucial. Isotope-labeled internal standards, such as Bisphenol E-¹³C₆, are essential for robust and reliable quantification by isotope dilution mass spectrometry, as they correct for matrix effects and variations during sample preparation and analysis.^[1] This guide focuses on the mass spectrometric characteristics of Bisphenol E-¹³C₆, providing the foundational knowledge for its use in analytical applications.

Chemical and Physical Properties

Bisphenol E-¹³C₆ is a stable isotope-labeled form of Bisphenol E, with six ¹³C atoms incorporated into one of the phenyl rings. This labeling provides a distinct mass shift, allowing it to be differentiated from its unlabeled counterpart in mass spectrometry.

Property	Value	Reference
Analyte Name	Bisphenol E- ¹³ C ₆	[2]
Molecular Formula	C ₈ ¹³ C ₆ H ₁₄ O ₂	[2][3]
Molecular Weight	220.22 g/mol	[2][3]
Unlabeled CAS Number	2081-08-5	[2][4]
Purity	>95% (HPLC)	[2]
Storage Temperature	-20°C	[2]
Appearance	White to Pale Beige Solid	[5]

Mass Spectrometry Analysis: Experimental Protocol

This section outlines a typical experimental protocol for the analysis of Bisphenol E-¹³C₆ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established procedures for bisphenol analysis.[6][7][8][9]

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as plasma or environmental samples, a solid-phase extraction is recommended for sample clean-up and concentration.[1][8]

- Internal Standard Spiking: Spike the sample with a known concentration of Bisphenol E-¹³C₆ solution.
- Protein Precipitation (for biological samples): Add cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins.
- Dilution: Dilute the supernatant with acidified water (e.g., 0.1% formic acid).
- SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
- Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.

- **Washing:** Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.
- **Elution:** Elute the analyte with an appropriate solvent, such as methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

- **Column:** A reversed-phase C18 column is typically used for the separation of bisphenols.^[9]
- **Mobile Phase:** A gradient of water (A) and an organic solvent like acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid), is employed.^[6]
- **Flow Rate:** A typical flow rate is between 0.2 and 0.5 mL/min.
- **Column Temperature:** Maintained at around 30-40°C.

Mass Spectrometry (MS) Conditions

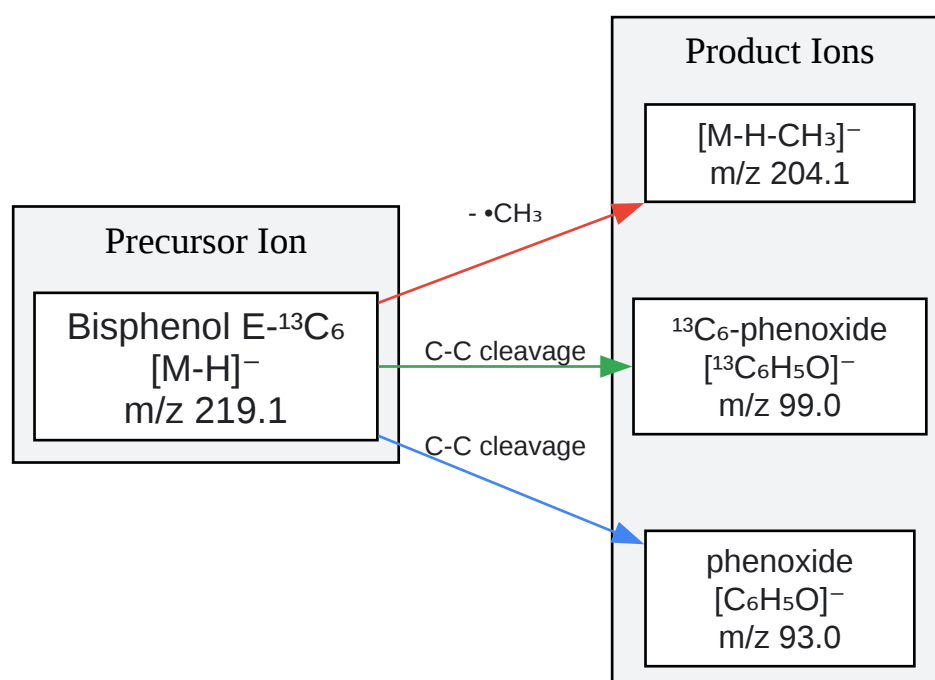
- **Ionization Mode:** Electrospray ionization (ESI) in the negative ion mode is commonly used for bisphenols as it provides high sensitivity for the deprotonated molecule $[M-H]^-$.^{[6][7][10]}
- **Mass Analyzer:** A triple quadrupole or a high-resolution mass spectrometer like an Orbitrap can be used.^{[6][7][10]}
- **Multiple Reaction Monitoring (MRM) for Triple Quadrupole:**
 - **Precursor Ion:** The deprotonated molecule $[M-H]^-$ of Bisphenol E- $^{13}C_6$ (m/z 219.1).
 - **Product Ions:** Select characteristic product ions for quantification and confirmation.
- **High-Resolution Mass Spectrometry (HRMS):** Allows for the acquisition of accurate mass data to confirm the elemental composition of precursor and product ions.^{[6][10]}
- **Collision Gas:** Nitrogen or argon is used as the collision gas for fragmentation in the collision cell.

Mass Spectrum and Fragmentation Pathway

The mass spectrum of Bisphenol E- $^{13}\text{C}_6$ is characterized by the deprotonated molecule $[\text{M}-\text{H}]^-$ as the precursor ion in negative mode ESI. Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions. The fragmentation of bisphenols generally involves the cleavage of the bonds at the bridging alkyl group.^{[6][11][12]} For Bisphenol E, this is the ethylidene bridge.

Proposed Fragmentation Pathway

The primary fragmentation of the Bisphenol E- $^{13}\text{C}_6$ $[\text{M}-\text{H}]^-$ ion is expected to be the cleavage of the C-C bond of the ethylidene bridge, leading to the loss of a methyl radical followed by the loss of a phenol or $^{13}\text{C}_6$ -phenol moiety, or the direct formation of phenoxide ions.



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Caption: Proposed fragmentation pathway of Bisphenol E- $^{13}\text{C}_6$ in negative ion mode.

Quantitative Data: Predicted m/z Values

The following table summarizes the predicted accurate mass-to-charge ratios (m/z) for the precursor ion and major product ions of Bisphenol E- $^{13}\text{C}_6$ in negative ion mode mass

spectrometry. These values are calculated based on the elemental composition and the known fragmentation patterns of similar bisphenol compounds.[6][11]

Ion Description	Proposed Structure / Formula	Predicted m/z
Precursor Ion	$[C_8^{13}C_6H_{13}O_2]^-$	219.11
Product Ion 1	$[C_7^{13}C_6H_{10}O_2]^-$ (Loss of methyl radical)	204.09
Product Ion 2	$[^{13}C_6H_5O]^-$ ($^{13}C_6$ -phenoxide)	99.05
Product Ion 3	$[C_6H_5O]^-$ (phenoxide)	93.03

Conclusion

This technical guide provides a detailed framework for understanding and utilizing the mass spectrometric properties of Bisphenol E- $^{13}C_6$. The provided experimental protocols and predicted fragmentation data serve as a valuable resource for researchers developing and validating analytical methods for the quantification of Bisphenol E in various complex matrices. The use of this stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in toxicological and environmental monitoring studies.

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